molecular formula C15H16N4O4S2 B2643185 N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 868976-20-9

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B2643185
M. Wt: 380.44
InChI Key: LCSIPFOVHZXKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide” is an organic compound . It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular formula of the compound is C19H17N3O4S3 . The average mass is 431.419 Da and the monoisotopic mass is 431.078705 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 447.557 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Antibacterial Applications

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide has been studied for its antibacterial properties. One clinical trial highlighted its effectiveness against bacterial infections in various organs, demonstrating significant antibacterial activity particularly in cases of salmonellosis, shigellosis, and infections of the female genital organs. It was also found very effective against bacterial infections of the skin, presenting a therapeutic option comparable to its action on urinary and respiratory tract infections (Etzel, Lehmann, Steiner, & Wesenberg, 1976).

Pharmacokinetic Studies

Extensive pharmacokinetic studies have been conducted to understand the compound's behavior within the body. The combination of N1-(4,5-dimethyl-2-oxazolyl)-sulfanilamide and 2,4-diamino-5-(3,4,5-trimethoxy-benzyl)-pyrimidine, structurally related to the compound , has been evaluated. These studies, conducted on both animals and humans, concluded that the pharmacokinetics of this combination reflects the characteristics of each substance individually without significant interaction, ensuring predictable and stable therapeutic effects (Kuhne, Kohlmann, Seydel, & Wempe, 1976).

Antiviral and Antiglaucoma Applications

Other research has highlighted the potential of structurally similar compounds in antiviral and antiglaucoma treatments. For instance, 2-amino-1-(isopropyl sulphonyl)-6-benzimidazole phenyl ketone oxime (enviroxime) showed high activity against rhinoviruses, suggesting potential applications in clinical settings to manage viral infections (Phillpotts et al., 1981). Similarly, compounds like aminozolamide have been studied for their efficacy in reducing intraocular pressure in patients with ocular hypertension, marking significant progress in the medical management of glaucoma (Lewis, Schoenwald, Barfknecht, & Phelps, 1986).

properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-2-3-12(20)17-14-18-19-15(25-14)24-7-13(21)16-9-4-5-10-11(6-9)23-8-22-10/h4-6H,2-3,7-8H2,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSIPFOVHZXKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide

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